molecular formula C12H20N4O3S B2971118 N,N-dimethyl-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-sulfonamide CAS No. 2379970-70-2

N,N-dimethyl-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-sulfonamide

Cat. No.: B2971118
CAS No.: 2379970-70-2
M. Wt: 300.38
InChI Key: ARTUOVNDXCFXCO-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-sulfonamide is a chemical compound that belongs to the class of piperidine sulfonamides This compound is characterized by the presence of a piperidine ring, a sulfonamide group, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-sulfonamide typically involves the reaction of N,N-dimethylpiperidine with 5-methylpyrimidine-2-ol in the presence of a suitable sulfonating agent. The reaction conditions may vary, but common reagents include sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new sulfonamide derivatives with different functional groups.

Scientific Research Applications

N,N-dimethyl-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical studies.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes and therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[(5-chloropyrimidin-2-yl)oxy]piperidine-1-sulfonamide
  • N,N-dimethyl-4-[(5-fluoropyrimidin-2-yl)oxy]piperidine-1-sulfonamide
  • N,N-dimethyl-4-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-sulfonamide

Uniqueness

N,N-dimethyl-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-sulfonamide is unique due to the presence of the 5-methylpyrimidine moiety, which can influence its chemical reactivity and biological activity. The methyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific substitution pattern on the pyrimidine ring can affect the compound’s binding affinity and selectivity for different molecular targets.

Properties

IUPAC Name

N,N-dimethyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-10-8-13-12(14-9-10)19-11-4-6-16(7-5-11)20(17,18)15(2)3/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTUOVNDXCFXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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